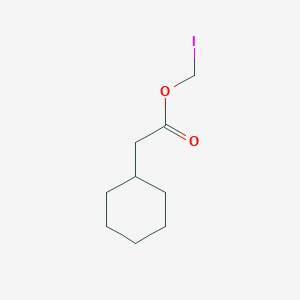
Iodomethyl 2-cyclohexylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iodomethyl 2-cyclohexylacetate is an organic compound that features an iodomethyl group attached to a cyclohexylacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of iodomethyl 2-cyclohexylacetate typically involves the reaction of cyclohexylacetic acid with iodomethane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the esterification process. The general reaction scheme is as follows:
[ \text{Cyclohexylacetic acid} + \text{Iodomethane} \xrightarrow{\text{K}_2\text{CO}_3} \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Iodomethyl 2-cyclohexylacetate can undergo various chemical reactions, including:
Oxidation: The iodomethyl group can be oxidized to form aldehydes or ketones.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The iodine atom can be substituted with other nucleophiles, such as hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include sodium periodate and manganese dioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of cyclohexylacetaldehyde or cyclohexylacetone.
Reduction: Formation of cyclohexylmethanol.
Substitution: Formation of cyclohexylacetate derivatives with various functional groups.
Scientific Research Applications
Iodomethyl 2-cyclohexylacetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of iodomethyl 2-cyclohexylacetate involves its reactivity with various chemical reagents. The iodomethyl group is highly reactive and can undergo nucleophilic substitution or oxidation reactions. The cyclohexylacetate moiety provides stability and can influence the compound’s overall reactivity and interaction with other molecules.
Comparison with Similar Compounds
Similar Compounds
- Chloromethyl 2-cyclohexylacetate
- Bromomethyl 2-cyclohexylacetate
- Methyl 2-cyclohexylacetate
Uniqueness
Iodomethyl 2-cyclohexylacetate is unique due to the presence of the iodomethyl group, which is more reactive compared to chloromethyl or bromomethyl groups. This increased reactivity can make it a more versatile intermediate in organic synthesis, allowing for a broader range of chemical transformations.
Properties
Molecular Formula |
C9H15IO2 |
|---|---|
Molecular Weight |
282.12 g/mol |
IUPAC Name |
iodomethyl 2-cyclohexylacetate |
InChI |
InChI=1S/C9H15IO2/c10-7-12-9(11)6-8-4-2-1-3-5-8/h8H,1-7H2 |
InChI Key |
VQQBGJDXVDMIET-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CC(=O)OCI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















